Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate

Description

Compound Classification and Structural Overview

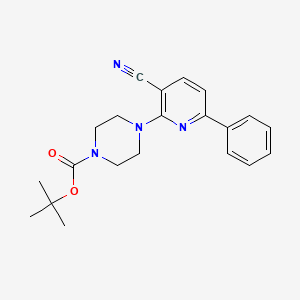

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (CAS: 946385-51-9) is a heterocyclic organic compound with the molecular formula C21H24N4O2 and a molecular weight of 364.45 g/mol . Its structure (Figure 1) features:

- A pyridine ring substituted with a cyano group (-CN) at position 3 and a phenyl group at position 6.

- A piperazine ring linked to the pyridine at position 2.

- A tert-butyloxycarbonyl (Boc) group protecting the piperazine nitrogen, enhancing solubility and stability during synthesis.

Key Structural Motifs

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O2 |

| Molecular Weight | 364.45 g/mol |

| CAS Number | 946385-51-9 |

| Key Functional Groups | Cyano, Boc-protected piperazine, phenyl |

Historical Context in Chemical Research

First reported in 2007 , this compound emerged as a key intermediate in pharmaceutical synthesis. Its development coincided with advances in cross-coupling reactions and protecting group strategies :

- Synthetic Milestones :

- Applications :

Table 2: Synthetic Methodologies

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Pd Catalysis | K2CO3, DMF, 80°C | 78% | |

| Photocatalysis | Acridine salt, O2, dichloroethane | 95% | |

| Microwave-Assisted | EtOH, NH4OAc, 120°C | 82% |

Significance in Heterocyclic Chemistry

This compound exemplifies the synergy between pyridine and piperazine in drug design:

- Pyridine :

- Piperazine :

Impact on Drug Discovery :

Properties

IUPAC Name |

tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-21(2,3)27-20(26)25-13-11-24(12-14-25)19-17(15-22)9-10-18(23-19)16-7-5-4-6-8-16/h4-10H,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVLDSAQVNLZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis. One common route includes the reaction of 3-cyano-6-phenylpyridine with piperazine, followed by the introduction of the tert-butyl group through tert-butyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation: Can be oxidized to yield carboxylic acids using reagents like potassium permanganate.

- Reduction: Reduction can produce amines or alcohols using hydrogen gas in the presence of a palladium catalyst.

- Substitution Reactions: Nucleophilic substitution can occur at the cyano group or phenyl ring.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its interaction with specific molecular targets may modulate enzyme or receptor activity, making it relevant for studies on:

- Enzyme Inhibition: The compound's ability to bind to enzymes can be explored for therapeutic applications.

- Signal Transduction Pathways: Its effects on cellular signaling pathways are under investigation, particularly concerning metabolic diseases like diabetes .

Medicine

The medicinal chemistry field has shown interest in this compound for potential therapeutic properties:

- Drug Development: It serves as a precursor for developing new pharmaceutical agents targeting various diseases.

- GPR119 Agonists: Recent studies have identified derivatives of this compound that may act as agonists for GPR119, a receptor involved in glucose homeostasis and insulin secretion .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be used in formulating products that require specific chemical functionalities.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- GPR119 Agonists Development:

- Cytotoxicity Screening:

- Synthetic Methodologies:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the phenyl-substituted pyridine ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects on Pharmacokinetics

- Cyano vs.

- Steric and Electronic Profiles : The phenylpyridine core in the target compound offers greater steric bulk than simpler pyridinyl analogs (e.g., C20), possibly enhancing binding affinity in hydrophobic enzyme pockets.

Stability Considerations

- Degradation Resistance: Unlike oxazolidinone-based analogs (1a/1b), the target compound’s lack of ester or labile heterocycles suggests improved stability under physiological conditions .

Biological Activity

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate (CAS Number: 946385-51-9) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2, with a molecular weight of approximately 364.44 g/mol. The compound features a piperazine ring, a cyano group, and a phenyl-substituted pyridine moiety, contributing to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| CAS Number | 946385-51-9 |

| Molecular Formula | C21H24N4O2 |

| Molecular Weight | 364.44 g/mol |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 3-cyano-6-phenylpyridine with piperazine, followed by the introduction of the tert-butyl group using tert-butyl chloroformate. The reactions are generally conducted in organic solvents such as dichloromethane or tetrahydrofuran, often utilizing triethylamine as a catalyst .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group and the phenyl-substituted pyridine ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance that influences binding affinity and selectivity towards specific biological targets, potentially enhancing its pharmacological effects .

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes. For instance, it has been explored as a potential inhibitor for α/β-hydrolase domain-containing proteins (ABHDs), which play critical roles in lipid metabolism and signaling pathways .

2. Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, suggesting potential applications in cancer therapy .

3. Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, this compound may also exhibit neuropharmacological effects. It has been investigated for its potential role as a ligand in biochemical assays related to neurotransmitter systems, particularly those involving GABA receptors .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Inhibition of ABHDs : A study demonstrated that derivatives similar to this compound could selectively inhibit ABHD3 with high potency (IC50 values around 0.5 μM), showcasing its potential as a therapeutic agent in metabolic disorders .

- Anticancer Activity : In vitro studies indicated that the compound could significantly reduce the viability of human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Neuroactive Properties : Research into related compounds suggests that modifications on the piperazine ring can enhance binding affinity to GABA receptors, indicating potential applications in treating neurological disorders .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A representative protocol includes:

- Step 1: Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyridine precursor (e.g., 3-cyano-6-phenyl-2-iodopyridine) using Pd₂(dba)₃/Xantphos as the catalyst system in dioxane under reflux (80–100°C) .

- Step 2: Purification via gradient elution (e.g., cyclohexane/ethyl acetate) yields the product (63–91% yield) .

Key Optimization Parameters:

| Parameter | Example Conditions | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos | Higher yield vs. other ligands |

| Solvent | Dioxane | Improved solubility of aryl halides |

| Temperature | 80–100°C | Balances reaction rate & side reactions |

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- 1H/13C NMR: Peaks for the tert-butyl group (δ ~1.46 ppm, singlet), piperazine protons (δ 3.0–3.5 ppm), and aromatic protons (δ 7.2–8.8 ppm) confirm the structure .

- LCMS (ESI+): Molecular ion [M+H]+ at m/z 372.2 matches the molecular formula C₂₁H₂₅N₅O₂ .

- IR: Bands for nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) validate functional groups.

Q. What physicochemical properties influence its handling in experiments?

- Solubility: Limited in water; soluble in DMSO, DCM, or dioxane due to the hydrophobic tert-butyl group .

- Stability: Hydrolytically sensitive under acidic/alkaline conditions; store inert (N₂/Ar) at –20°C .

II. Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications: Replace the cyano group with halogens (Cl, F) to alter electronic effects and binding affinity .

- Piperazine Substitutions: Introduce methyl or acetyl groups to modulate steric bulk and pharmacokinetics .

- Assays: Test derivatives against target enzymes/receptors (e.g., kinase inhibition assays) with IC₅₀ comparisons .

Example SAR Table:

| Derivative | R Group | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Parent compound | –CN | 150 | Baseline activity |

| Chloro analog | –Cl | 90 | Improved binding affinity |

| Methoxycarbonyl | –COOMe | 300 | Reduced solubility |

Q. What crystallographic challenges arise during structural elucidation?

Methodological Answer:

- Disorder in tert-butyl groups: Common due to rotational freedom; resolved using SHELXL refinement with restraints on anisotropic displacement parameters .

- Twinned crystals: Employ SHELXE for deconvoluting overlapping diffraction patterns .

- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve weak reflections from the cyano group .

Q. How can contradictory spectral or bioactivity data be resolved?

- Purity Verification: Re-analyze via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Conformational Analysis: Compare DFT-calculated NMR shifts with experimental data to identify dominant tautomers .

- Biological Replicates: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.